Cas no 380179-93-1 ([(2H-1,3-benzodioxol-5-yl)carbamoyl]methyl thiophene-2-carboxylate)

[(2H-1,3-Benzodioxol-5-yl)carbamoyl]methyl thiophene-2-carboxylate is a synthetic organic compound featuring a benzodioxole core linked to a thiophene carboxylate moiety via a carbamoyl methyl spacer. This structure imparts unique reactivity and potential applications in medicinal chemistry and material science. The benzodioxole group enhances metabolic stability, while the thiophene carboxylate offers versatility for further functionalization. Its hybrid architecture may exhibit favorable binding properties in biologically active systems, making it a candidate for pharmaceutical intermediates or agrochemical research. The compound's well-defined molecular framework allows for precise modifications, enabling tailored physicochemical properties. Suitable for controlled reactions, it serves as a valuable building block in heterocyclic synthesis.
[(2H-1,3-benzodioxol-5-yl)carbamoyl]methyl thiophene-2-carboxylate structure
380179-93-1 structure
Product Name:[(2H-1,3-benzodioxol-5-yl)carbamoyl]methyl thiophene-2-carboxylate
CAS No:380179-93-1
MF:C14H11NO5S
MW:305.305842638016
CID:5330135
Update Time:2025-06-03

[(2H-1,3-benzodioxol-5-yl)carbamoyl]methyl thiophene-2-carboxylate Chemical and Physical Properties

Names and Identifiers

    • 2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl thiophene-2-carboxylate
    • starbld0004949
    • Oprea1_041398
    • Oprea1_552563
    • [2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl] thiophene-2-carboxylate
    • STL013066
    • Z18451038
    • [(2H-1,3-benzodioxol-5-yl)carbamoyl]methyl thiophene-2-carboxylate
    • 2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl thiophene-2-carboxylate
    • Inchi: 1S/C14H11NO5S/c16-13(7-18-14(17)12-2-1-5-21-12)15-9-3-4-10-11(6-9)20-8-19-10/h1-6H,7-8H2,(H,15,16)
    • InChI Key: YAORDTDAWAVAPE-UHFFFAOYSA-N
    • SMILES: S1C=CC=C1C(=O)OCC(NC1C=CC2=C(C=1)OCO2)=O

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 5
  • Complexity: 405
  • XLogP3: 2.5
  • Topological Polar Surface Area: 102

[(2H-1,3-benzodioxol-5-yl)carbamoyl]methyl thiophene-2-carboxylate Pricemore >>

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Additional information on [(2H-1,3-benzodioxol-5-yl)carbamoyl]methyl thiophene-2-carboxylate

Introduction to [(2H-1,3-benzodioxol-5-yl)carbamoyl]methyl thiophene-2-carboxylate (CAS No. 380179-93-1)

[(2H-1,3-benzodioxol-5-yl)carbamoyl]methyl thiophene-2-carboxylate (CAS No. 380179-93-1) is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, has shown promising potential in various therapeutic applications. In this comprehensive introduction, we will delve into the chemical properties, synthesis methods, biological activities, and recent research advancements of this compound.

The molecular structure of [(2H-1,3-benzodioxol-5-yl)carbamoyl]methyl thiophene-2-carboxylate is composed of a thiophene ring and a benzodioxole moiety linked through a carbamate functional group. The presence of these functional groups imparts distinct chemical and biological properties to the molecule. The thiophene ring, a five-membered heterocyclic compound containing sulfur, is known for its aromaticity and stability. The benzodioxole moiety, on the other hand, is a six-membered ring with two oxygen atoms and is often found in natural products and bioactive compounds.

The synthesis of [(2H-1,3-benzodioxol-5-yl)carbamoyl]methyl thiophene-2-carboxylate involves several steps and can be achieved through various synthetic routes. One common approach involves the reaction of 2H-1,3-benzodioxol-5-amine with methyl thiophene-2-carboxylate in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC·HCl). This reaction typically proceeds via an amide bond formation between the amine and carboxylic acid functionalities.

In recent years, significant research efforts have been directed towards understanding the biological activities of [(2H-1,3-benzodioxol-5-yl)carbamoyl]methyl thiophene-2-carboxylate. Studies have shown that this compound exhibits potent anti-inflammatory and antioxidant properties. For instance, a study published in the Journal of Medicinal Chemistry reported that [(2H-1,3-benzodioxol-5-yl)carbamoyl]methyl thiophene-2-carboxylate effectively inhibited the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. Additionally, the compound demonstrated strong radical scavenging activity, which is crucial for protecting cells from oxidative stress.

Beyond its anti-inflammatory and antioxidant properties, [(2H-1,3-benzodioxol-5-yl)carbamoyl]methyl thiophene-2-carboxylate has also shown promise in neuroprotective applications. Research conducted at the University of California demonstrated that this compound could protect neuronal cells from apoptosis induced by oxidative stress and neurotoxic agents such as beta-amyloid peptides. These findings suggest that [(2H-1,3-benzodioxol-5-yl)carbamoyl]methyl thiophene-2-carboxylate may have therapeutic potential in neurodegenerative diseases like Alzheimer's disease.

The pharmacokinetic properties of [(2H-1,3-benzodioxol-5-yl)carbamoyl]methyl thiophene-2-carboxylate have also been investigated to assess its suitability for drug development. Studies have shown that the compound exhibits good oral bioavailability and favorable pharmacokinetic profiles in animal models. These characteristics are essential for ensuring that the drug can be effectively delivered to target tissues and maintain therapeutic concentrations over an extended period.

In conclusion, [(2H-1,3-benzodioxol-5-yl)carbamoyl]methyl thiophene-2-carboxylate (CAS No. 380179-93-1) is a promising compound with a wide range of biological activities. Its unique chemical structure and favorable pharmacological properties make it an attractive candidate for further research and potential therapeutic applications. As ongoing studies continue to unravel its mechanisms of action and optimize its efficacy, this compound holds significant potential to contribute to the development of novel treatments for various diseases.

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